molecular formula C31H28Si B6289270 (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane CAS No. 212199-79-6

(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane

Cat. No. B6289270
CAS RN: 212199-79-6
M. Wt: 428.6 g/mol
InChI Key: OPJJFTQGQGWEKX-UHFFFAOYSA-N
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Description

Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane, also known as F9BIDS, is an organosilicon compound that has been used in a variety of scientific research applications. F9BIDS has been found to be useful in the synthesis of various organic compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as a ligand in the study of biochemical and physiological processes, and as a reagent in the synthesis of organosilicon compounds. In addition, (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane has been used in the study of biological systems, such as the study of enzymes, proteins, and DNA.

Mechanism Of Action

The mechanism of action of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane is not fully understood. However, it is believed that (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane acts as a Lewis acid, which can facilitate the formation of covalent bonds between atoms in the presence of a suitable solvent. This can result in the formation of new compounds and the alteration of existing compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane are not well understood. However, it is believed that (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane can interact with biological molecules, such as enzymes, proteins, and DNA, which can result in changes in the structure and/or function of these molecules. In addition, (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane has been found to be a potent inhibitor of certain enzymes, which can result in changes in biochemical and physiological processes.

Advantages And Limitations For Lab Experiments

The advantages of using (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a catalyst for the synthesis of various organic compounds. In addition, (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane is stable in a variety of solvents, and can be stored for long periods of time without degradation. The main limitation of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane is that it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential future directions for research on (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of new organic compounds. In addition, further research could be conducted to determine the optimal conditions for the synthesis of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane, and to develop new methods for its use in laboratory experiments. Finally, further research could be conducted to explore the potential applications of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane in the study of biological systems, such as enzymes, proteins, and DNA.

Synthesis Methods

(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane is synthesized by a reaction between fluoren-9-yl chloride and 3-benzylindan-1-ylmagnesium bromide in the presence of a suitable solvent. The reaction is generally performed in a solvent such as dichloromethane or tetrahydrofuran at a temperature of 0-20 degrees Celsius. The reaction is typically complete within 2-3 hours.

properties

IUPAC Name

(3-benzyl-1H-inden-1-yl)-(9H-fluoren-9-yl)-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28Si/c1-32(2,31-28-18-10-7-15-25(28)26-16-8-11-19-29(26)31)30-21-23(20-22-12-4-3-5-13-22)24-14-6-9-17-27(24)30/h3-19,21,30-31H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJJFTQGQGWEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1C=C(C2=CC=CC=C12)CC3=CC=CC=C3)C4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane

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